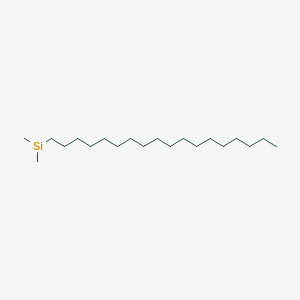

Dimethyloctadecylsilane

Vue d'ensemble

Description

Dimethyloctadecylsilane is an organosilicon compound with the molecular formula CH₃(CH₂)₁₇SiH(CH₃)₂. It is a liquid at room temperature and is known for its hydrophobic properties. This compound is often used in the modification of surfaces to impart water-repellent characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyloctadecylsilane can be synthesized through the hydrosilylation reaction of octadecene with dimethylsilane. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions usually involve temperatures ranging from 100°C to 150°C and pressures of 1-5 atm.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of octadecene and dimethylsilane into a reactor equipped with a platinum catalyst. The reaction mixture is then subjected to distillation to purify the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This reaction typically results in the formation of silanol groups.

Reduction: The compound is relatively stable under reducing conditions and does not readily undergo reduction.

Substitution: this compound can participate in substitution reactions, especially with halogenating agents, leading to the formation of halogenated silanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out at room temperature.

Substitution: Halogenating agents such as chlorine or bromine are used, often in the presence of a catalyst like aluminum chloride.

Major Products:

Oxidation: The major product is typically a silanol derivative.

Substitution: Halogenated silanes are the primary products.

Applications De Recherche Scientifique

Dimethyloctadecylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a surface modifier to create hydrophobic surfaces, which are essential in various analytical techniques.

Biology: The compound is employed in the preparation of bio-compatible surfaces for cell culture and other biological assays.

Medicine: this compound is used in the development of drug delivery systems, particularly in the formulation of hydrophobic drug carriers.

Industry: It is widely used in the coatings industry to produce water-repellent coatings for textiles, glass, and other materials.

Mécanisme D'action

The primary mechanism by which dimethyloctadecylsilane exerts its effects is through the formation of a hydrophobic layer on surfaces. This is achieved by the alignment of the long alkyl chains away from the surface, creating a barrier that repels water. The molecular targets are typically the hydroxyl groups present on the surface, which react with the silane to form stable Si-O bonds.

Comparaison Avec Des Composés Similaires

Octadecylsilane: Similar in structure but lacks the dimethyl groups attached to the silicon atom.

Trimethoxyoctadecylsilane: Contains three methoxy groups instead of two methyl groups.

Trichlorooctadecylsilane: Contains three chlorine atoms attached to the silicon atom.

Uniqueness: Dimethyloctadecylsilane is unique due to its specific combination of hydrophobicity and reactivity. The presence of two methyl groups attached to the silicon atom provides a balance between stability and reactivity, making it suitable for a wide range of applications.

Activité Biologique

Dimethyloctadecylsilane (DMODS) is a silane compound with significant applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its effects on cellular systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain (octadecyl) and two methyl groups attached to a silicon atom. Its chemical structure allows it to interact with biological membranes and proteins, influencing cellular behavior.

Biological Activity Overview

The biological activity of DMODS can be categorized into several key areas:

- Cellular Interaction : DMODS has been shown to modify cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability.

- Cytotoxicity : Research indicates that DMODS can exhibit cytotoxic effects on various cell lines, which is significant for evaluating its potential in drug delivery systems or as an anticancer agent.

- Wound Healing : Studies suggest that compounds similar to DMODS may promote wound healing by enhancing cell migration and proliferation.

Cytotoxicity Studies

A study investigating the cytotoxic effects of DMODS on human cell lines utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of DMODS lead to increased cytotoxicity.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 0.5 | 75 |

| 1.0 | 50 |

| 5.0 | 20 |

Table 1: Cytotoxic effects of this compound on human cell lines.

Wound Healing Assay

In another study, DMODS was evaluated for its potential in promoting wound healing using a scratch assay on HaCaT cells (human keratinocytes). The migration of cells into the scratched area was monitored over time.

- Control Group : Cells without treatment showed limited migration.

- DMODS Treatment : Cells treated with DMODS exhibited significant migration into the wound area, indicating enhanced wound closure.

Figure 1: Wound healing effect of DMODS on HaCaT cells (not shown here).

Case Studies

- Dermal Applications : A case study explored the use of DMODS in topical formulations aimed at enhancing skin penetration of therapeutic agents. The results demonstrated improved absorption rates compared to control formulations without DMODS.

- Nanoparticle Coating : Research involving mesoporous silica nanoparticles coated with DMODS showed enhanced biocompatibility and cellular uptake in vitro, suggesting potential applications in drug delivery systems.

The mechanisms through which DMODS exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of DMODS allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Cell Signaling Modulation : Interaction with membrane proteins may alter signaling pathways related to cell survival and proliferation.

Propriétés

InChI |

InChI=1S/C20H43Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGMBVOAGOMKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422600 | |

| Record name | Dimethyloctadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32395-58-7 | |

| Record name | Dimethyloctadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the surface coverage of dimethyloctadecylsilane on silica impact chromatographic separations?

A: The density of this compound molecules grafted onto the silica surface, known as surface coverage, significantly influences the separation performance in RPLC. [, ] Higher surface coverage generally leads to increased retention of non-polar analytes due to a greater extent of lipophilic interactions. [] Computational studies have shown that the maximum achievable surface coverage depends on the specific crystal face of the silica used, with the (111) face of beta-cristobalite allowing for higher densities compared to the (100) face or random silica surfaces. [] This highlights the importance of considering the underlying silica structure when designing and optimizing RPLC stationary phases.

Q2: How does the presence of residual silanol groups on the silica surface affect the retention mechanism in RPLC?

A: While this compound is intended to create a hydrophobic stationary phase, simulations indicate that residual, unprotected silanol groups on the silica surface play a non-negligible role in analyte retention. [] These polar silanol groups introduce a degree of solvophilic interaction, particularly influencing the retention of polar analytes like alcohols. [] Therefore, the retention mechanism in RPLC is not solely governed by partitioning into a bulk-like hydrocarbon layer but involves a complex interplay of lipophilic and solvophilic interactions mediated by both the bonded phase and the underlying silica surface.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.